molecular formula C7H17O3P B075052 Diisopropyl methylphosphonate CAS No. 1445-75-6

Diisopropyl methylphosphonate

Cat. No.: B075052
CAS No.: 1445-75-6
M. Wt: 180.18 g/mol
InChI Key: WOAFDHWYKSOANX-UHFFFAOYSA-N
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Description

Diisopropyl methylphosphonate is a chemical compound with the formula C7H17O3P. It is also known as diisopropyl methane-phosphonate and phosphonic acid, methyl-bis-(1-methylethyl) ester. This compound is a by-product in the production of sarin gas, a nerve agent. This compound is a colorless liquid that has been shown to affect the hematological system in animals .

Mechanism of Action

Target of Action

Diisopropyl methylphosphonate (DIMP) primarily targets Parathion hydrolase in organisms such as Brevundimonas diminuta and Flavobacterium sp. (strain ATCC 27551) . Parathion hydrolase is an enzyme that plays a crucial role in the breakdown of organophosphorus compounds.

Biochemical Pathways

It is known that dimp is a chemical by-product in the production of sarin gas , a nerve gas that inhibits the action of acetylcholinesterase, an enzyme involved in neurotransmission

Pharmacokinetics

Once inside the body, DIMP is rapidly converted to isopropyl methylphosphonic acid (IMPA) , which is rapidly cleared from the blood It is known that dimp is rapidly absorbed and metabolized to impa, which is then rapidly excreted, primarily in the urine .

Result of Action

DIMP has been shown to affect the hematological (blood forming) system in animals

Action Environment

The flow of water during irrigation can carry DIMP through the soil . These environmental factors can influence the action, efficacy, and stability of DIMP.

Chemical Reactions Analysis

Diisopropyl methylphosphonate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[methyl(propan-2-yloxy)phosphoryl]oxypropane
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InChI

InChI=1S/C7H17O3P/c1-6(2)9-11(5,8)10-7(3)4/h6-7H,1-5H3
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InChI Key

WOAFDHWYKSOANX-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)OC(C)C
Source PubChem
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Molecular Formula

C7H17O3P
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DSSTOX Substance ID

DTXSID5024051
Record name Bis(1-methylethyl) methylphosphonate
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Molecular Weight

180.18 g/mol
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Physical Description

Colorless liquid; [MSDSonline]
Record name Diisopropyl methylphosphonate
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Boiling Point

121.05 °C @ 10 mm Hg
Record name DIISOPROPYL METHYLPHOSPHONATE
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Solubility

In water, 1.50X10+3 mg/l @ 25 °C, Water solubility = 160 g/L at 25 °C
Record name DIISOPROPYL METHYLPHOSPHONATE
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Density

0.976
Record name DIISOPROPYL METHYLPHOSPHONATE
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Vapor Pressure

0.28 [mmHg], Vapor pressure = 0.17 mmHg at 25 °C, Vapor pressure= 0.267 kPa at 70 °C, 0.28 mm Hg @ 25 °C
Record name Diisopropyl methylphosphonate
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CAS No.

1445-75-6
Record name Diisopropyl methylphosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of DIMP?

A1: DIMP has a molecular formula of C7H17O4P and a molecular weight of 196.19 g/mol.

Q2: Are there any spectroscopic techniques used to identify DIMP?

A2: Yes, several spectroscopic techniques have been employed to study DIMP. These include:* Infrared Spectroscopy (IR): IR spectroscopy is used to identify functional groups within DIMP and monitor its decomposition at various temperatures. []* Raman Spectroscopy: Provides complementary structural information to IR and has been used to study DIMP's behavior at different temperatures. []* Surface-Enhanced Raman Scattering (SERS): This technique offers enhanced sensitivity for detecting trace amounts of DIMP vapor. []* Reflection Absorption Infrared Spectroscopy (RAIRS): Used to investigate the oxidative destruction of DIMP films by atomic oxygen. []

Q3: How stable is DIMP on different surfaces?

A3: The persistence of DIMP degradation products on surfaces like vinyl tile, painted drywall, wood, laminate, galvanized steel, and glass has been studied. Research indicates that DIMP itself was not recovered from the tested surfaces, but its degradation products can persist for at least six weeks. []

Q4: Can DIMP be detected in complex matrices like air, water, or fuel?

A4: Yes, various methods have been developed to detect DIMP in complex matrices:* Air: Solid-phase microextraction (SPME) coupled with attenuated total reflectance Fourier transform infrared (ATR-FT-IR) spectroscopy enables DIMP detection in air at concentrations as low as 50 ppb (v/v). []* Water: EPA Method MS999 utilizes multiple reaction monitoring liquid chromatography/tandem mass spectrometry (LC/MS/MS) to analyze DIMP and its degradation products in water samples. [] Molecularly imprinted polymers (MIPs) offer selective extraction of DIMP from complex matrices like diesel fuel, gasoline, and air extract concentrate, followed by HPLC analysis. []* Fuel: Molecularly imprinted polymers (MIPs) can selectively extract DIMP from complex matrices, including diesel fuel and gasoline, before analysis by HPLC. []

Q5: Have computational methods been used to study DIMP?

A6: Yes, computational chemistry plays a significant role in understanding DIMP behavior:* Ab initio molecular dynamics (BOMD) simulations: Used to investigate the high-temperature degradation of DIMP on alumina surfaces, providing mechanistic insights. []* Density functional theory (DFT) calculations: Applied to understand the fragmentation pathways of DIMP and its isotopomers. [] Also used to study DIMP binding with crown-(thio)urea complexes. []* Molecular dynamics (MD) simulations: Coupled with the Transferable Potentials for Phase Equilibria (TraPPE) force field, MD simulations have successfully predicted the surface tension of DIMP over a range of temperatures. []

Q6: What is known about the toxicity of DIMP?

A7: While DIMP is considered less toxic than actual nerve agents, studies on mink, mallards, and bobwhite quail have investigated its toxicological profile. [, , , ] Results suggest that DIMP primarily impacts plasma cholinesterase activity and can cause weight loss and hematological changes at high doses.

Q7: How is DIMP metabolized and excreted?

A8: Research on swine has shown that DIMP is primarily metabolized to isopropyl methylphosphonic acid and excreted through urine within 24 hours. []

Q8: What analytical methods are commonly used for DIMP analysis?

A9: Several analytical techniques are employed for DIMP detection and quantification:* Gas Chromatography/Mass Spectrometry (GC/MS): Used to identify and quantify DIMP, its destruction intermediates, and phosphorus-containing destruction products in studies involving corona discharge. []* Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS): Provides high sensitivity and selectivity for detecting DIMP and its degradation products in various matrices, including environmental samples. [, ]* Paper Spray Mass Spectrometry (PS-MS): A rapid and sample preparation-free technique used to identify and quantify DIMP and its hydrolysis products in biological samples like blood and urine. []

Q9: How is DIMP degraded in the environment?

A10: Research has explored different methods for DIMP degradation:* Ultrasonic irradiation combined with oxidation: This method has shown promising results in degrading DIMP in aqueous solutions. []* Supercritical carbon dioxide (SCF CO2): Investigated as a method for regenerating activated carbon used to remove DIMP from contaminated water. []

Q10: Are there other compounds used as nerve agent simulants besides DIMP?

A11: Yes, other commonly used nerve agent simulants include:* Dimethyl methylphosphonate (DMMP): Often used due to its volatility and structural similarities to Sarin. [, , , , , ]* Tributyl phosphate (TBP): Employed as a less volatile simulant. [, ]

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